Fmoc-Lys(Mca)-OH
Overview
Description
“Fmoc-Lys(Mca)-OH” is a modified amino acid used in peptide synthesis1. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a main amine protecting group in peptide synthesis1. The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks1.
Synthesis Analysis
The synthesis of Fmoc-Lys(Mca)-OH involves two distinct synthetic routes2. The first involves copper complexation of Lys while the second utilizes Fmoc-Lys with microwave irradiation2. Both approaches allow for the convenient production of a very pure final product at a reasonable cost2.
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Mca)-OH is characterized by the presence of the Fmoc group, which is known for its hydrophobicity and aromaticity1. This promotes hydrophobic and π-π stacking interactions of the fluorenyl rings1.
Chemical Reactions Analysis
Fmoc-Lys(Mca)-OH can be incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols2. A second substrate can be assembled where (7-methoxycoumarin-4-yl)-acetyl (Mca) is the fluorophore and 2,4-dinitrophenyl (Dnp) is the quencher2.
Physical And Chemical Properties Analysis
Fmoc-Lys(Mca)-OH has the ability to form peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various applications3. These PHGs are soft materials formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features3.
Scientific Research Applications
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Biomedical Applications
- Fmoc-Lys(Mca)-OH has been used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging .
- The hydrogel formation process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
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Protease Activity Assays
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Drug Delivery
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Diagnostic Tools for Imaging
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Bioprinting
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Hydrogel Formation
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Synthesis of FRET Triple-Helical Peptide (THP) Substrates
- Fmoc-Lys(Mca)-OH can be used in the synthesis of fluorescence resonance energy transfer (FRET) triple-helical peptide (THP) substrates .
- These substrates are often utilized for protease activity assays .
- The preparation of these substrates involves using 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .
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Tissue Engineering
- Fmoc-Lys(Mca)-OH can be used in the formation of hydrogels, which have potential applications in tissue engineering .
- The hydrogels can provide a physiologically relevant environment for in vitro experiments .
- Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
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Self-Assembly
- Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, such as Fmoc-Lys(Mca)-OH, possess eminent self-assembly features .
- This self-assembly feature shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
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Synthesis of Fluorescent Peptides
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Preparation of Fluorescence Resonance Energy Transfer (FRET) Substrates
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Production of Biocompatible Materials
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Creation of Self-Assembling Materials
Future Directions
Fmoc-Lys(Mca)-OH has potential for various applications in biological, biomedical, and biotechnological fields3. It could be used in drug delivery, diagnostic tools for imaging, and as a scaffold for bioprinting applications3. Further research and development could expand its potential uses and improve its effectiveness.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Mca)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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